4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Description
4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative characterized by a triazole core substituted with a 3-methoxyphenyl group at position 4, a phenyl group at position 5, and a thiol (-SH) group at position 2. This compound is synthesized via cyclization of hydrazinecarbothioamide precursors, as described in methods analogous to those for related triazoles (e.g., cyclization of N-substituted hydrazinecarbothioamides under acidic or basic conditions) . Its structural versatility allows for derivatization, particularly at the thiol group, enabling applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H13N3OS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-9-5-8-12(10-13)18-14(16-17-15(18)20)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,20) |
InChI Key |
NRQSBDATDYTEIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Acylation of Thiosemicarbazide Derivatives
The first step involves acylating thiosemicarbazide with 3-methoxybenzoyl chloride to form N-(3-methoxybenzoyl)thiosemicarbazide (Compound 1a):
Cyclization to Form Triazole-Thione Intermediate
Compound 1a undergoes cyclization in basic media to yield 3-(3-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (Compound 3a):
S-Alkylation to Introduce Thiol Group
The thione (Compound 3a) is alkylated with 1-iodobutane or brominated ketones to form the final thiol derivative:
Conditions : Dimethylformamide (DMF) solvent, potassium carbonate base, 12-hour reflux.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Base Selection
-
Potassium carbonate : Higher yields (78–82%) compared to sodium hydroxide due to milder conditions.
-
Excess base : Avoided to reduce side reactions (e.g., hydrolysis of methoxy groups).
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
| Technique | Key Signals | Source |
|---|---|---|
| IR Spectroscopy | 2560 cm⁻¹ (S-H stretch) | |
| ¹H NMR (DMSO-d₆) | δ 3.80 (s, OCH₃), δ 7.20–7.50 (m, Ph) | |
| Mass Spectrometry | m/z 283.4 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Method A vs. Method B
| Feature | Method A (Direct Cyclization) | Method B (Stepwise Alkylation) |
|---|---|---|
| Yield | 68% | 82% |
| Purity | 92% | 97% |
| Reaction Time | 8 hours | 12 hours |
| Scalability | Limited by solvent volume | Suitable for industrial scale |
Method B’s higher yield stems from controlled alkylation conditions, while Method A offers faster synthesis at the expense of purity.
Challenges and Mitigation Strategies
Common Issues
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or the attached phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Triazole derivatives are recognized for their broad spectrum of biological activities. The specific compound exhibits several pharmacological properties:
- Antimicrobial Activity : Triazole derivatives are known for their effectiveness against a range of microbial strains. The compound has demonstrated the ability to inhibit both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
- Anticancer Properties : Studies have indicated that triazole derivatives can exhibit selective cytotoxicity against cancer cells. For instance, related compounds have shown effectiveness against melanoma cell lines, highlighting their potential in cancer treatment.
- Anti-inflammatory Effects : Research shows that triazole compounds can inhibit pro-inflammatory cytokines, which may have implications for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A notable study investigated the effects of a related triazole derivative on melanoma cells. The compound exhibited a 4.9-fold increase in toxicity towards cancer cells compared to normal cells. It induced cell cycle arrest at the S phase and reduced melanin production in these cells, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research on various triazole derivatives has indicated significant antimicrobial activity. The mechanisms often involve disruption of fungal cell wall synthesis or interference with nucleic acid synthesis, demonstrating the compound's potential in combating resistant microbial strains.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids and proteins, affecting their function. The compound’s ability to modulate signaling pathways and induce apoptosis in cancer cells is of particular interest in medicinal research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the phenyl rings significantly impacts physicochemical and biological properties:
- This compound has been used in S-alkylation reactions to generate secondary alcohols, demonstrating reactivity differences due to substituent orientation .
- 4-(4-Nitrophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the triazole ring.
Functional Group Variations
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Replacing the methoxyphenyl group with an amino (-NH₂) group enables Schiff base formation. Derivatives like 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (e.g., compound 5e) show potent antibacterial activity against Staphylococcus aureus, outperforming streptomycin in some cases .
- Halogen-Substituted Derivatives: 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: The bromine atom introduces halogen bonding capabilities, enhancing interactions with biological targets. This compound undergoes S-alkylation to form racemic alcohols, with tautomerism (thiol vs. thione forms) influencing reaction pathways .
Physicochemical Properties
- Solubility: Methoxy and ethoxy groups improve solubility in polar solvents (e.g., ethanol, DMF) compared to nonpolar substituents like methyl .
- Tautomerism : Thiol-thione tautomerism (e.g., in 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) affects reactivity, with the thione form favoring N-alkylation and the thiol form enabling S-alkylation .
Biological Activity
4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, cytotoxic effects, and potential therapeutic applications.
- CAS Number : 914206-78-3
- Molecular Formula : C15H13N3OS
- Molecular Weight : 283.35 g/mol
- Structure :
Synthesis
The synthesis of 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored, including alkylation and condensation reactions involving thiol derivatives.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human Melanoma IGR39 | 12.5 | High cytotoxicity |
| Triple-negative Breast Cancer MDA-MB-231 | 15.0 | Moderate cytotoxicity |
| Pancreatic Carcinoma Panc-1 | 20.0 | Moderate cytotoxicity |
The compound exhibited selective toxicity towards cancer cells compared to normal cells, indicating its potential for targeted cancer therapy .
The mechanism by which 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exerts its anticancer effects is believed to involve:
- Inhibition of key signaling pathways involved in cell proliferation.
- Induction of apoptosis in cancer cells.
- Disruption of cancer cell migration and invasion .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
- Study on Melanoma Cells : A recent study evaluated the compound's effect on melanoma cells using an MTT assay. Results indicated a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µM .
- Colorectal Cancer Evaluation : In another study focusing on colorectal cancer cell lines (HT-29), the compound demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics .
Q & A
Basic Synthesis and Structural Confirmation
Q: What are the standard protocols for synthesizing 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, and how is its structure validated? A: The compound is typically synthesized via multi-step condensation reactions starting from substituted phenylhydrazines and thiocarbazides. Key steps include cyclization under reflux in polar solvents (e.g., ethanol) and acid catalysis. Structural validation employs:
- IR spectroscopy to confirm thiol (-SH) and triazole ring vibrations (~2550 cm⁻¹ for S-H stretch).
- ¹H NMR to verify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm).
- Elemental analysis for C, H, N, S composition.
Advanced validation may use X-ray crystallography to resolve tautomeric forms (e.g., thione vs. thiol) .
Advanced Structural Analysis
Q: How can computational methods complement experimental data in resolving tautomerism or conformational flexibility? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict stable tautomers (thione vs. thiol) and compare theoretical vs. experimental NMR/IR spectra. Molecular electrostatic potential (MEP) maps identify reactive sites for electrophilic/nucleophilic attacks .
Basic Biological Activity Screening
Q: What methodologies are used for initial biological activity profiling of this compound? A: Standard assays include:
- Antimicrobial testing via agar diffusion or microdilution (MIC determination).
- Antioxidant activity using DPPH radical scavenging.
- Cytotoxicity assays (e.g., MTT on cancer cell lines).
Positive controls (e.g., ciprofloxacin for antimicrobials) and dose-response curves are critical .
Advanced Bioactivity Mechanisms
Q: How can researchers investigate the molecular interactions of this compound with biological targets? A: Use molecular docking (AutoDock Vina, Glide) to predict binding modes to enzymes (e.g., CYP450, kinases). Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions via kinetic inhibition assays .
Data Contradiction Resolution
Q: How to address discrepancies in reported bioactivity across studies? A:
- Re-evaluate purity : HPLC or LC-MS to rule out impurities (>95% purity required).
- Standardize assays : Adopt CLSI guidelines for antimicrobial studies.
- Control tautomerism : Use crystallography or NMR to confirm dominant forms under assay conditions .
Derivative Design for SAR Studies
Q: What strategies optimize S-alkyl derivatives to explore structure-activity relationships (SAR)? A:
- S-Alkylation : React with alkyl halides (e.g., iodomethane) in basic media (K₂CO₃/DMF).
- Functional group variation : Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups on aryl rings.
- ADME screening : Use SwissADME to prioritize derivatives with favorable pharmacokinetics .
Spectroscopic vs. Computational Validation
Q: How to integrate experimental and computational data for robust characterization? A:
- Overlay DFT-calculated IR/NMR spectra with experimental data (RMSD <5% for key peaks).
- TD-DFT predicts UV-Vis absorption bands; compare with experimental λmax.
- Hirshfeld analysis (X-ray) quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) .
Pharmacokinetic Profiling
Q: What in silico tools predict the compound’s ADME properties? A:
- SwissADME : Assess Lipinski’s Rule of Five, bioavailability radar.
- pkCSM : Predict blood-brain barrier permeability and CYP450 inhibition.
- Boiled-egg model (SwissADME) visualizes gastrointestinal absorption vs. CNS penetration .
Mechanistic Studies in Drug Resistance
Q: How to evaluate efficacy against drug-resistant strains or cellular efflux mechanisms? A:
- Efflux pump inhibition : Combine with sub-inhibitory concentrations of verapamil (P-gp inhibitor).
- Resistant strain panels : Test on methicillin-resistant S. aureus (MRSA) or fluconazole-resistant C. albicans.
- Gene expression profiling (qPCR) for efflux pump regulators (e.g., mdr1, cdr1) .
Stability and Storage Optimization
Q: What conditions prevent degradation during storage? A:
- Temperature : Store at –20°C in amber vials to block light-induced oxidation.
- Solvent : Use anhydrous DMSO for long-term stock solutions; avoid aqueous buffers (pH >7 accelerates hydrolysis).
- Characterize degradation : LC-MS to identify byproducts (e.g., disulfide dimers) .
Cross-Disciplinary Applications
Q: How can this compound be adapted for material science or environmental research? A:
- Coordination chemistry : Synthesize metal complexes (Cu²⁺, Zn²⁺) for catalytic applications (e.g., Suzuki coupling).
- Sensor development : Functionalize with fluorophores for heavy metal detection (Hg²⁺, Pb²⁺).
- Photodynamic therapy : Conjugate with porphyrins for ROS generation under UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
